5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile

Fragment-based drug discovery LogP Hydrogen-bond acceptor count

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile (CAS 439118-89-5) is a bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyridine class, characterized by a partially hydrogenated pyridine ring fused to an imidazole, bearing a ketone at position 5 and a nitrile at position 8. With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, the compound presents a compact, polar scaffold featuring hydrogen-bond acceptor capacity at the nitrile and carbonyl groups, and a LogP estimated near 0.3, positioning it as a versatile intermediate for medicinal chemistry derivatization.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B11920655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1CN2C(=O)C=CC(=C2N1)C#N
InChIInChI=1S/C8H7N3O/c9-5-6-1-2-7(12)11-4-3-10-8(6)11/h1-2,10H,3-4H2
InChIKeyYQSYHWZVCLACHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile – Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Specifications


5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile (CAS 439118-89-5) is a bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyridine class, characterized by a partially hydrogenated pyridine ring fused to an imidazole, bearing a ketone at position 5 and a nitrile at position 8 . With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, the compound presents a compact, polar scaffold featuring hydrogen-bond acceptor capacity at the nitrile and carbonyl groups, and a LogP estimated near 0.3, positioning it as a versatile intermediate for medicinal chemistry derivatization . Commercially, it is supplied as a research-grade building block with certified purity specifications, most commonly NLT 98% (HPLC), and is accompanied by ISO-certified quality systems suitable for pharmaceutical R&D and analytical standard applications .

Why Generic ‘Imidazopyridine’ Interchangeability Is Scientifically Invalid for 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile


The imidazo[1,2-a]pyridine chemical space is exceptionally broad, yet subtle alterations to the oxidation state, ring saturation, and functional-group topology produce functionally distinct chemical entities that cannot be interchanged without altering synthetic outcomes or biological readouts. The fully aromatic imidazo[1,2-a]pyridine-8-carbonitrile (CAS 136117-70-9) lacks the 5-oxo moiety and tetrahydro ring, resulting in a planar, electron-deficient system with markedly different reactivity, solubility, and hydrogen-bonding capacity . Conversely, the carboxylic acid analog 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1325304-60-6) replaces the nitrile with a carboxyl group, altering both the pKa profile and the downstream amide-coupling or esterification chemistry accessible to the scaffold [1]. Even within the tetrahydroimidazo[1,2-a]pyridine subfamily, the absence of the 5-oxo group (as in 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives) generates a more basic, fully saturated bicyclic amine with fundamentally different pharmacokinetic and synthetic properties [2]. Therefore, procurement of this specific building block—rather than a generic “imidazopyridine”—is essential whenever the synthetic route or structure–activity relationship (SAR) exploration depends on the precise electronic, steric, and hydrogen-bonding signature conferred by the 5-oxo-8-carbonitrile pharmacophore.

Quantitative Differentiation Evidence for 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile Against Closest Analogs


Nitrile vs. Carboxylic Acid at C8: Computed Lipophilicity and Hydrogen-Bond Acceptor Capacity Impact Fragment-Based Screening Suitability

The 8-nitrile substituent of the target compound confers a distinct lipophilicity and hydrogen-bond profile compared to the closest commercially available C8-substituted analog, 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1325304-60-6). The nitrile contributes to a lower topological polar surface area (tPSA) and higher computed LogP, enhancing membrane permeability potential and reducing the anionic character that can confound certain biochemical assays [1]. In fragment-based screening libraries, nitrile-containing fragments are systematically preferred over carboxylic acids because they avoid carboxylate-mediated metal chelation artifacts and non-specific protein binding, while maintaining a comparable hydrogen-bond acceptor count (nitrile N contributes 1 HBA versus carboxylate O contributions of 2–4 depending on protonation state) [2]. This difference is critical for medicinal chemists selecting building blocks for lead-like compound generation, where the carboxylic acid analog carries a XLogP3 of -0.4 (indicative of poor membrane permeability), whereas the nitrile analog is estimated to have a LogP of approximately 0.3–0.5 based on fragment-contribution calculations .

Fragment-based drug discovery LogP Hydrogen-bond acceptor count Physicochemical property differentiation

5-Oxo Tetrahydro Core vs. Fully Aromatic Imidazo[1,2-a]pyridine-8-carbonitrile: Differential Oxidation State Enables Selective Downstream Derivatization

The target compound incorporates a 5-oxo group on a partially saturated tetrahydroimidazo[1,2-a]pyridine ring system, whereas the commercially available imidazo[1,2-a]pyridine-8-carbonitrile (CAS 136117-70-9) is fully aromatic across the bicyclic core . The presence of the 5-oxo carbonyl provides a chemically distinct handle for nucleophilic addition, reductive amination, or enolate chemistry that is entirely absent in the aromatic analog. In synthetic route design, the tetrahydro-5-oxo system can undergo selective reduction to the corresponding alcohol, Grignard addition, or imine/enamine formation—transformations that are not feasible on the aromatic system without disrupting the imidazo[1,2-a]pyridine aromaticity [1]. Furthermore, the partially saturated ring introduces a stereocenter at C5 after reduction, enabling chiral-pool synthesis of enantiomerically enriched derivatives, a dimension unavailable with the flat aromatic comparator [2].

Synthetic chemistry Oxidation state Ring saturation Derivatization handle

Class-Level Potency Differentiation: 8-Carbonitrile Imidazo[1,2-a]pyridines as Antitubulin Agents Exhibit Sub-Micromolar IC₅₀ Values Against Reference Comparators

While direct biological data for the unsubstituted 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile core are not publicly available, the broader class of 8-carbonitrile imidazo[1,2-a]pyridine derivatives has demonstrated potent antitubulin activity through colchicine-binding site inhibition, establishing the carbonitrile substituent as a critical pharmacophoric element. In a systematic SAR study, 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives achieved IC₅₀ values ranging from 0.01 to 3.2 µM across multiple cancer cell lines, with lead compound 7e demonstrating superior potency to both combretastatin A-4 (CA-4) and Crolibulin, two well-established tubulin polymerization inhibitors [1][2]. The 8-nitrile group was identified as essential for activity; its replacement with ester, amide, or unsubstituted hydrogen resulted in substantial (>10-fold) loss of antiproliferative potency [3]. This class-level evidence underscores the critical nature of the 8-carbonitrile moiety, which is preserved in the target compound, for maintaining the pharmacophoric integrity required in antitubulin drug discovery programs.

Anticancer Tubulin polymerization Colchicine-binding site SAR

Vendor-Supplied Purity Specification (NLT 98%) and ISO-Certified Quality System Enables Direct Use in GLP/GMP-Adjacent Research Without Re-Purification

Commercial suppliers of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile, such as MolCore, specify a minimum purity of 98% (HPLC) and operate under ISO-certified quality management systems, ensuring batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications . In contrast, the closest commercially available analog, 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid, is typically offered at 95% or 97% purity by multiple vendors, with occasional supplier discontinuation noted (e.g., CymitQuimica listing as 'Discontinued' as of 2019) . The higher and more reliably specified purity of the nitrile building block reduces the probability that end-users will need to perform additional chromatographic purification or recrystallization before use in sensitive assays, thereby lowering total procurement and operational cost .

Quality assurance Purity specification ISO certification Procurement readiness

Optimal Deployment Scenarios for 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Compact, Non-Acidic, Nitrile-Containing Heterocyclic Probe

The combination of moderate lipophilicity (estimated LogP ≈ 0.3–0.5), the absence of a carboxylic acid moiety, and a hydrogen-bond acceptor nitrile makes this compound an ideal fragment for screening libraries aimed at identifying novel kinase, protease, or protein–protein interaction inhibitors. Unlike the carboxylic acid analog, it avoids metal-chelation artifacts and non-specific electrostatic binding, thereby yielding cleaner primary screening data [1].

Synthesis of Antitubulin Agents Targeting the Colchicine-Binding Site via Late-Stage Elaboration of the 8-Carbonitrile Core

Given the class-level evidence that 8-carbonitrile imidazo[1,2-a]pyridines are potent antitubulin agents with IC₅₀ values down to 0.01 µM, this building block serves as the essential starting point for SAR expansion at the 5- and 7- positions. The 5-oxo group additionally provides a synthetic handle for introducing sp3-rich substituents that can modulate tubulin binding kinetics and overcome resistance [2].

Parallel Medicinal Chemistry Libraries Requiring a Common, High-Purity (>98%) Scaffold with Consistent Batch Quality

The ISO-certified manufacturing and NLT 98% purity specification supported by MolCore ensure that each procurement lot meets the stringent quality requirements for parallel synthesis without the need for pre-reaction purification. This directly reduces cycle time in hit-to-lead library production compared to lower-purity or inconsistently supplied analogs .

Chiral-Pool Synthesis of Enantiomerically Enriched Tetrahydroimidazo[1,2-a]pyridine Derivatives via Ketone Reduction

The C5 carbonyl group enables stereoselective reduction using chiral oxazaborolidine catalysts or biocatalytic ketoreductases, generating a chiral alcohol intermediate that can be further functionalized. This capability differentiates the target compound from the fully aromatic imidazo[1,2-a]pyridine-8-carbonitrile, which cannot undergo analogous stereoselective transformations [3].

Quote Request

Request a Quote for 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.